(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride
Description
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole-derived compound featuring a methyl group at the 1-position and a trifluoromethyl (-CF₃) substituent at the 5-position of the pyrazole ring. The methanamine group (-CH₂NH₂) at the 3-position is protonated as a hydrochloride salt, enhancing its solubility in polar solvents. Pyrazole derivatives are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. The trifluoromethyl group, a common pharmacophore, improves metabolic stability and membrane permeability via its lipophilic and electron-withdrawing properties .
The hydrochloride salt form is typically employed to optimize pharmacokinetic properties, such as bioavailability and dissolution rates.
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c1-12-5(6(7,8)9)2-4(3-10)11-12;/h2H,3,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMMOULSYFPDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride typically involves the regioselective synthesis of trifluoromethyl pyrazole derivatives. One common method includes the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride, followed by a series of lithiation and electrophilic trapping steps .
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic methods that ensure high yield and purity. Techniques such as distillation-based separation and flow chemistry are employed to achieve efficient production on a kilogram scale .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with various enzymes and receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Lipophilicity and Bioactivity: The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity compared to the fluoro (-F) substituent in the ethyl-fluoro analog . This enhances membrane permeability and target binding in hydrophobic pockets.
Impact of Substituent Position :
- The 5-CF₃ group in the target compound vs. 3-CF₃ in the pyridinyl analog () may alter steric and electronic interactions with enzymes. For example, a 5-CF₃ substituent could hinder rotation around the pyrazole ring, affecting conformational stability.
Salt Forms and Solubility :
- All compared compounds are hydrochloride salts, ensuring improved aqueous solubility. However, the pyridinyl analog () may exhibit higher solubility due to the polar pyridine ring .
Molecular Weight and Drug-Likeness :
- The target compound (~222.62 g/mol) falls within the acceptable range for small-molecule drugs (typically <500 g/mol), whereas the pyridinyl analog (278.66 g/mol) may face challenges in bioavailability due to its larger size .
Research Findings and Inferences
Bioactivity Predictions
- For example, analogs have shown inhibition of cyclooxygenase (COX) enzymes .
- Pyridinyl Analog (): Marine actinomycete-derived pyrazoles often exhibit antimicrobial or cytotoxic activities. The pyridine ring may confer additional binding affinity for metal ions in enzyme active sites .
- Ethyl-Fluoro Analog () : Fluoro substituents are common in agrochemicals (e.g., herbicides) due to their metabolic resistance. However, the absence of -CF₃ may reduce potency compared to the target compound .
Biological Activity
The compound (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride , also known as C6H8F3N3·HCl , has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C6H8F3N3·HCl |
| Molecular Weight | 179.14 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 66509421 |
| Appearance | White to off-white powder |
Safety Information
| Signal Word | Danger |
|---|---|
| Hazard Statements | H227-H314-H335 |
| Precautionary Statements | P210-P260-P261 |
Antimalarial Potential
Recent studies have highlighted the compound's efficacy against malaria, particularly focusing on its role as a dihydroorotate dehydrogenase (DHODH) inhibitor. DHODH is a validated target for developing new antimalarial agents. In human Phase IIa clinical studies, the compound demonstrated significant antimalarial activity against Plasmodium falciparum, achieving single-dose cures in patients .
Case Study: Efficacy Against P. falciparum
In a clinical trial, the compound exhibited:
- Efficacy : Provided single-dose cures for P. falciparum malaria.
- Resistance : Identified resistant strains mapping to mutations in DHODH.
- Activity Stages : Showed potent blood and liver stage activity, indicating its potential for prophylactic use .
The mechanism of action involves the inhibition of DHODH, which is crucial for the de novo synthesis of pyrimidines in malaria parasites. This inhibition disrupts the parasite's ability to proliferate, leading to its death. The compound also exhibited selectivity against mammalian enzymes, reducing potential toxicity .
Additional Biological Activities
While the primary focus has been on its antimalarial properties, preliminary research indicates potential applications in other areas:
- Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains.
- Anti-inflammatory Properties : Early-stage studies suggest modulation of inflammatory pathways.
Summary of Findings from Various Studies
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride?
- Methodology : A plausible route involves modifying pyrazole intermediates. For example, bromopyrazole derivatives (e.g., 3-bromo-5-chloropyrazole) can react with trifluoromethylating agents (e.g., trifluoromethyl chloride) to introduce the CF₃ group . Subsequent alkylation of the pyrazole nitrogen with methyl groups, followed by reductive amination (using NaCNBH₃/AcOH) to introduce the methanamine moiety, and final HCl salt formation, is recommended .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and ensure anhydrous conditions for trifluoromethylation steps.
Q. Which analytical techniques are essential for characterizing this compound?
- Primary Techniques :
- ¹H/¹³C NMR : Assign peaks with attention to deshielding effects from the trifluoromethyl group (CF₃) and amine hydrochloride .
- LC-MS : Confirm molecular ion ([M+H]⁺) and purity.
- FTIR : Identify N-H stretches (amine hydrochloride) and C-F stretches (~1100–1250 cm⁻¹) .
Q. What safety protocols are critical during handling?
- PPE : Full protective clothing, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; ensure local exhaust ventilation during synthesis .
- Storage : Store in sealed glass containers at 2–8°C, protected from moisture and light .
Advanced Research Questions
Q. How can researchers evaluate the compound’s stability under varying experimental conditions (e.g., pH, solvent systems)?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Analyze degradation via HPLC at intervals (0, 24, 48 hrs) .
- Solvent Compatibility : Test solubility and stability in DMSO, ethanol, and aqueous solutions using UV-Vis spectroscopy to detect decomposition .
- Key Insight : Avoid strong oxidizers or high temperatures, as pyrazole derivatives may decompose into hazardous byproducts (e.g., HF or NOₓ) .
Q. How to address contradictions in toxicity data for novel pyrazole derivatives?
- Strategies :
- In Silico Models : Use QSAR tools (e.g., OECD Toolbox) to predict acute toxicity based on structural analogs .
- Comparative Studies : Cross-reference with structurally similar compounds (e.g., 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride) that have documented LD₅₀ values .
- Validation : Conduct in vitro assays (e.g., MTT on HepG2 cells) to verify predictions .
Q. What experimental frameworks are suitable for studying biological activity (e.g., enzyme inhibition)?
- Design :
- Target Selection : Prioritize enzymes with known pyrazole interactions (e.g., cyclooxygenase-2 or kinases) .
- Assay Conditions : Use fluorescence-based enzymatic assays (e.g., Z′-LYTE kinase assays) with the compound at 1–100 µM concentrations. Include positive controls (e.g., staurosporine for kinases) .
- Data Interpretation : Apply Michaelis-Menten kinetics to calculate IC₅₀ and assess competitive/non-competitive inhibition.
Q. How to resolve analytical challenges posed by the trifluoromethyl group in NMR studies?
- Optimization :
- ¹⁹F NMR : Directly analyze the CF₃ group (δ ~ -60 to -70 ppm) to confirm substitution patterns .
- DEPT-135 : Differentiate CH₃ (methyl) and CF₃ signals in ¹³C NMR.
Q. What computational approaches are effective for predicting reactivity or binding modes?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 main protease) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of CF₃ on amine basicity .
- Validation : Correlate computational binding energies with experimental IC₅₀ values from enzyme assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
